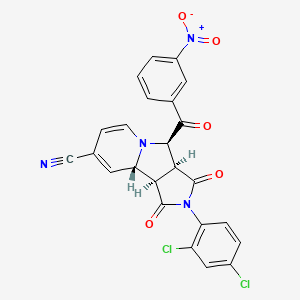
C24H14Cl2N4O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C24H14Cl2N4O5 is a complex organic molecule This compound is characterized by its unique structure, which includes multiple aromatic rings, chlorine atoms, and nitrogen-containing functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C24H14Cl2N4O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Core Structure: This involves the creation of the central aromatic rings through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride (SOCl2) or chlorine gas (Cl2) are employed to introduce chlorine atoms into the molecule.
Addition of Nitrogen-Containing Groups: Amination reactions, often using reagents like ammonia (NH3) or amines, are used to introduce nitrogen-containing functional groups.
Industrial Production Methods
In an industrial setting, the production of This compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
C24H14Cl2N4O5: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
C24H14Cl2N4O5: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which C24H14Cl2N4O5 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
類似化合物との比較
C24H14Cl2N4O5: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include and .
Uniqueness: The presence of specific functional groups, such as the chlorine atoms and nitrogen-containing groups, gives unique chemical and biological properties that distinguish it from other compounds.
特性
分子式 |
C24H14Cl2N4O5 |
|---|---|
分子量 |
509.3 g/mol |
IUPAC名 |
(3aS,4R,9aS,9bR)-2-(2,4-dichlorophenyl)-4-(3-nitrobenzoyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[3,4-a]indolizine-8-carbonitrile |
InChI |
InChI=1S/C24H14Cl2N4O5/c25-14-4-5-17(16(26)10-14)29-23(32)19-18-8-12(11-27)6-7-28(18)21(20(19)24(29)33)22(31)13-2-1-3-15(9-13)30(34)35/h1-10,18-21H/t18-,19-,20-,21+/m0/s1 |
InChIキー |
ATROIBWZBQQATE-XSDIEEQYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)[C@H]2[C@@H]3[C@H]([C@H]4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2C3C(C4N2C=CC(=C4)C#N)C(=O)N(C3=O)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





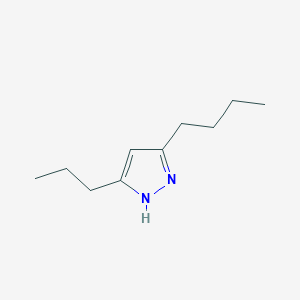
![N-Hydroxy-N~3~-[(pyridin-3-yl)methyl]-beta-alaninamide](/img/structure/B12632338.png)

![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanenitrile](/img/structure/B12632361.png)

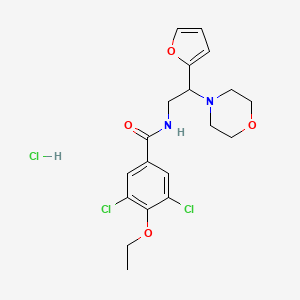
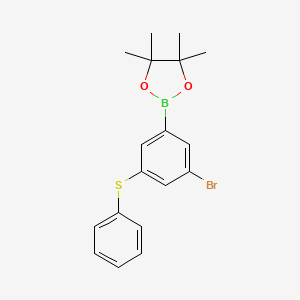
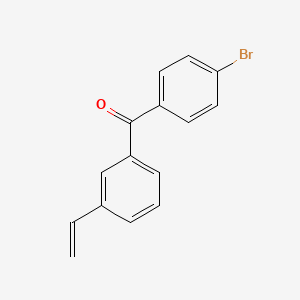
![2-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12632396.png)
